N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-27-16-6-4-5-14-11-17(28-18(14)16)15-12-29-20(21-15)22-19(24)13-7-9-23(10-8-13)30(2,25)26/h4-6,11-13H,3,7-10H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIOYLZDTZISBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₁₉N₃O₃S
- Molecular Weight: Approximately 365.48 g/mol
- Functional Groups: Thiazole ring, benzofuran moiety, methylsulfonyl group, and piperidine structure.
The unique structural features of this compound allow for diverse interactions with biological targets, enhancing its pharmacological potential.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring: Using thioketones and amines under controlled conditions.
- Introduction of the Benzofuran Moiety: Achieved through cyclization reactions involving appropriate precursors.
- Piperidine Coupling: The piperidine derivative is introduced via nucleophilic substitution or amidation techniques.
Anticancer Activity
Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating its potential to inhibit growth and induce apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.5 | Induction of apoptosis via caspase activation |
| C6 | 22.3 | Inhibition of DNA synthesis |
In studies involving the A549 lung cancer cell line and C6 glioma cell line, the compound demonstrated IC50 values indicating effective inhibition of cell proliferation. The mechanism primarily involves apoptosis induction through caspase activation and inhibition of DNA synthesis, which are critical pathways in cancer cell survival.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties. The presence of the benzofuran moiety contributes to its ability to combat various bacterial strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
These findings suggest that the compound may disrupt bacterial cell wall synthesis and inhibit protein production, leading to bacterial death.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Caspase Activation: Induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
- DNA Synthesis Inhibition: Prevents replication and transcription processes essential for cancer cell proliferation.
- Antimicrobial Mechanisms: Disrupts bacterial cellular processes by targeting essential enzymes involved in cell wall synthesis and protein production.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound against A549 and C6 cell lines showed significant results with an IC50 value indicating strong anticancer properties. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
